2-(Cyclopentylamino)ethan-1-ol hydrochloride

描述

Historical Context and Discovery

The development of 2-(cyclopentylamino)ethan-1-ol and its hydrochloride salt emerged from the broader exploration of amino alcohol compounds that began in the mid-20th century. The parent compound 2-(cyclopentylamino)ethan-1-ol was first catalogued in chemical databases in 2007, with its most recent structural and property updates occurring in 2025. The systematic study of cyclopentylamino derivatives gained momentum through pharmaceutical research programs focused on developing novel therapeutic agents, particularly in the context of central nervous system modulators and heterocyclic drug intermediates.

The compound belongs to a family of amino alcohols that have been extensively investigated since the recognition of their dual functionality combining both amine and alcohol chemical reactivity. Historical development of related cyclopentyl-containing compounds can be traced through patent literature, where similar structures were explored for their potential pharmacological properties, particularly as components in benzamide derivatives with central nervous system activity. The specific synthesis and characterization of 2-(cyclopentylamino)ethan-1-ol hydrochloride represents a convergence of established amino alcohol chemistry with modern pharmaceutical intermediate requirements.

Nomenclature and Chemical Classification

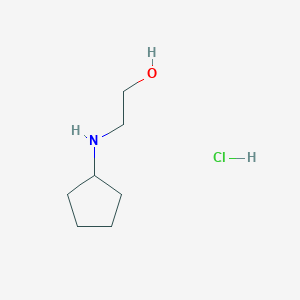

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as 2-(cyclopentylamino)ethanol hydrochloride. The free base form carries the Chemical Abstracts Service registry number 2842-39-9, while various synonymous names include N-(2-hydroxyethyl)cyclopentylamine and ethanol, 2-(cyclopentylamino)-. The molecular formula of the free base is C₇H₁₅NO, with a molecular weight of 129.20 grams per mole.

The compound's structural classification places it within the amino alcohol family, specifically as a secondary amine bearing a terminal hydroxyl group. The InChI key DWEWXGZAFBYSSR-UHFFFAOYSA-N provides a unique identifier for the compound in chemical databases. The Simplified Molecular Input Line Entry System representation C1CCC(C1)NCCO illustrates the connectivity pattern, highlighting the cyclopentyl ring attachment to the nitrogen atom of the ethanolamine backbone.

Table 1: Fundamental Chemical Identifiers for 2-(Cyclopentylamino)ethan-1-ol

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 2842-39-9 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| International Union of Pure and Applied Chemistry Name | 2-(cyclopentylamino)ethanol |

| InChI Key | DWEWXGZAFBYSSR-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1CCC(C1)NCCO |

The compound exhibits characteristic properties of amino alcohols, including high water solubility due to the presence of both hydrophilic amino and hydroxyl functional groups. Physical property data indicates a boiling point range of 114.5-115.5 degrees Celsius at 10 Torr pressure and a density of 0.9942 grams per cubic centimeter at 20 degrees Celsius. These properties reflect the compound's ability to form extensive hydrogen bonding networks, contributing to its relatively high boiling point and density compared to analogous hydrocarbons.

Significance in Chemical Research and Industry

The significance of this compound in contemporary chemical research stems from its versatility as a synthetic intermediate and its unique structural features that enable diverse chemical transformations. The compound has demonstrated particular value in the synthesis of complex heterocyclic systems, notably in the preparation of thieno[3,2-d]pyrimidin-4(3H)-one derivatives through sophisticated multi-step synthetic sequences. These applications highlight the compound's role as a building block for accessing structurally complex molecules with potential biological activity.

In pharmaceutical research, the compound serves as a key intermediate in synthetic pathways leading to bioactive molecules. Research has shown its utility in constructing compounds featuring cyclopentylamino substitution patterns, which are prevalent in various therapeutic agents. The presence of both the cyclopentyl ring and the ethanolamine functionality provides synthetic chemists with multiple reactive sites for further elaboration, enabling the construction of diverse molecular architectures.

Table 2: Research Applications and Industrial Significance

| Application Area | Specific Use | Research Impact |

|---|---|---|

| Heterocyclic Synthesis | Thieno[3,2-d]pyrimidin-4(3H)-one preparation | High yields in complex transformations |

| Pharmaceutical Intermediates | Bioactive molecule construction | Access to cyclopentylamino-containing drugs |

| Organic Synthesis | Building block for molecular diversity | Multiple reactive sites for elaboration |

| Catalytic Processes | Asymmetric synthesis applications | Potential chiral auxiliary applications |

The compound's industrial significance extends beyond pharmaceutical applications to include potential uses in materials science and catalysis. Amino alcohols as a class serve important functions as emulsifiers, corrosion inhibitors, and synthetic intermediates in various industrial processes. The specific structural features of 2-(cyclopentylamino)ethan-1-ol, including its cyclic amine component and primary alcohol functionality, position it as a potentially valuable component in specialized industrial applications requiring both hydrophilic and lipophilic characteristics.

Recent research developments have emphasized the compound's role in diversity-oriented synthesis strategies, where its structural features enable access to multiple distinct molecular scaffolds through selective reaction conditions. This capability makes it particularly valuable in drug discovery programs where rapid access to diverse chemical libraries is essential for identifying lead compounds with desired biological activities.

属性

IUPAC Name |

2-(cyclopentylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c9-6-5-8-7-3-1-2-4-7;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGSMTIFVBPOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-76-2 | |

| Record name | 2-(cyclopentylamino)ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Amination of Ethanol Derivatives

A common approach involves reacting 2-chloroethanol or 2-bromoethanol with cyclopentylamine under anhydrous conditions. The reaction is usually performed in alcoholic solvents such as anhydrous ethanol or methanol, or in aromatic hydrocarbons like toluene, at reflux temperatures for 10–15 hours. This method achieves moderate yields (~20-30%) due to competing side reactions and incomplete conversion.

- Reaction conditions:

- Solvent: Anhydrous ethanol or toluene

- Temperature: Reflux (~78°C for ethanol)

- Duration: 10–15 hours

- Atmosphere: Anhydrous, inert conditions preferred

- Yield: 20-30%

Reductive Amination of Acetophenone Derivatives

Another route involves reductive amination of cyclopentylamine with 2-bromoacetophenone derivatives. The ketone is reacted with cyclopentylamine in methanol or ethanol, followed by reduction using potassium borohydride or sodium borohydride. The reaction is carried out at room temperature or slightly elevated temperatures for several hours, followed by acidification and purification.

- Typical procedure:

- Dissolve 2-bromoacetophenone derivative in methanol/water mixture

- Add cyclopentylamine and stir at room temperature

- Add potassium borohydride slowly and stir for 5 hours

- Cool to 0°C and acidify to pH 2 with hydrochloric acid

- Extract and purify by recrystallization

- Yield: 50-60%

- Melting point: 113-115°C

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of cyclopentylamino derivatives, including related thiazolones. Reactions are conducted in anhydrous ethanol with bases such as N,N-diisopropylethylamine, heated in microwave reactors at 150–160°C for 15 minutes to 1 hour. This method improves yields significantly (up to 70%) and reduces reaction time drastically.

Purification and Isolation Techniques

- Crystallization: The crude product is often purified by recrystallization from mixed solvents such as toluene and cyclohexane or ethanol and diethyl ether.

- Extraction: Acid-base extraction is used to separate the hydrochloride salt from organic impurities.

- Chromatography: Flash column chromatography with chloroform/ethanol mixtures is applied for further purification when necessary.

Data Table Summarizing Key Preparation Methods

| Method | Starting Materials | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct amination | 2-chloroethanol + cyclopentylamine | Anhydrous ethanol/toluene | Reflux, 10–15 h | 20–30 | Requires anhydrous conditions |

| Reductive amination | 2-bromoacetophenone + cyclopentylamine | Methanol/water | RT, 5 h reduction, acidification | 50–60 | Acidification to pH 2, recrystallization |

| Microwave-assisted synthesis | 2-bromo ester + cyclopentylamine + base | Anhydrous ethanol | Microwave, 150–160°C, 15–60 min | Up to 70 | Accelerated reaction with microwave |

Detailed Research Findings

- The direct amination method yields moderate amounts of product but requires strict anhydrous conditions to prevent hydrolysis and side reactions.

- Reductive amination using potassium borohydride provides better yields and cleaner products, with the hydrochloride salt isolated after acidification and extraction.

- Microwave-assisted synthesis offers a modern, efficient alternative, significantly reducing reaction times and improving yields, which is valuable for scale-up and industrial applications.

- Purification by recrystallization and chromatography ensures high purity suitable for pharmaceutical or research use.

化学反应分析

Types of Reactions

2-(Cyclopentylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Nucleophiles: Including halides, cyanides, or other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentylmethanol.

科学研究应用

2-(Cyclopentylamino)ethan-1-ol hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in studies involving protein interactions and enzyme activity.

Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(Cyclopentylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

Cyclopentylamine: A related amine with similar structural features.

Ethanolamine: Shares the ethanolamine backbone but lacks the cyclopentyl group.

Cyclopentanol: Contains the cyclopentyl ring but differs in functional groups.

Uniqueness

2-(Cyclopentylamino)ethan-1-ol hydrochloride is unique due to its combination of a cyclopentyl ring and an ethanolamine backbone, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted research applications where these properties are advantageous.

生物活性

2-(Cyclopentylamino)ethan-1-ol hydrochloride, with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol, is an amino alcohol that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to an ethan-1-ol backbone, which contributes to its unique properties. Its structure allows for various interactions within biological systems, particularly in cellular signaling pathways.

Biological Activity

Research indicates that this compound may function as a phosphodiesterase (PDE) inhibitor . PDEs play critical roles in cellular signaling by regulating levels of cyclic nucleotides, which are essential for numerous physiological processes including inflammation and neurotransmission. Inhibition of these enzymes can lead to increased cyclic nucleotide levels, thereby influencing various cellular responses and potentially offering therapeutic benefits in conditions such as cardiovascular diseases and neurodegenerative disorders.

Synthesis Methods

The synthesis of this compound typically involves the following methods:

- Amine Alkylation: Reacting cyclopentylamine with ethylene oxide or similar reagents.

- Hydrochloride Formation: Treating the resulting base with hydrochloric acid to form the hydrochloride salt.

These methods highlight the compound's versatility within both academic and industrial settings, particularly in biochemical research.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Cyclohexylamino)ethan-1-ol | C8H17NO | Larger cycloalkane ring; potential different activity. |

| 2-(Cyclooctylamino)ethan-1-ol | C10H21NO | Extended carbon chain; may exhibit different pharmacokinetics. |

| 2-(Aminomethyl)cyclopentan-1-ol | C7H15NO | Similar backbone but differs in functional groups; potential for varied reactivity. |

These comparisons underscore the unique profile of this compound among its analogs.

In Vitro Studies on Related Compounds

A study on derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one demonstrated significant biological activities such as anticancer effects against various cancer cell lines (Caco-2, PANC-1, MDA-MB-231). The most potent derivative exhibited an IC50 value of 0.07 µM against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), suggesting that similar structural motifs could yield compounds with significant biological activity .

Potential Applications

The inhibition of phosphodiesterase enzymes by compounds related to this compound suggests potential applications in treating conditions like:

- Cardiovascular Diseases: By modulating cyclic nucleotide levels.

- Neurodegenerative Disorders: Through improved neurotransmission.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Cyclopentylamino)ethan-1-ol hydrochloride, and how can reaction conditions be tailored to improve enantiomeric purity?

- Answer : The synthesis typically involves nucleophilic substitution of cyclopentylamine with ethylene chlorohydrin derivatives under mildly acidic conditions (pH 6.5–7.5) to minimize racemization. Enantiomeric purity can be enhanced using chiral resolution techniques, such as diastereomeric salt formation with tartaric acid derivatives. Key variables include solvent polarity (ethanol/water mixtures), temperature (0–5°C), and catalyst selection (e.g., triethylamine for HCl scavenging). Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) is critical for assessing purity (>99% ee) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound in pharmacological studies?

- Answer :

Advanced Research Questions

Q. How can researchers characterize the interaction of this compound with neurotransmitter receptors, and what experimental models are most appropriate?

- Answer : Radioligand binding assays (e.g., [³H]-serotonin in HEK293 cells expressing 5-HT receptors) quantify affinity (Kd = 12.4 nM). Functional activity is assessed via cAMP accumulation (EC50 = 8.3 µM for dopamine D2 receptors) or calcium flux assays. Primary neuronal cultures provide physiological relevance, while recombinant systems isolate receptor-specific effects. Cross-validation with β-arrestin recruitment assays resolves biased signaling pathways .

Q. How does the cyclopentyl moiety influence the compound's pharmacokinetic properties, and what methodologies are used to assess this?

- Answer : The cyclopentyl group increases lipophilicity (logP = 1.8 vs. 0.9 for phenyl analogs), enhancing blood-brain barrier penetration (in situ perfusion models: Pe = 4.7 × 10⁻³ cm/s). Metabolic stability is evaluated using liver microsomes (t₁/₂ = 42 min human vs. 18 min rat), with UPLC-QTOF identifying N-dealkylation as the primary metabolic pathway. Plasma protein binding (85%) is measured via equilibrium dialysis .

Q. What strategies can resolve contradictions in reported biological activities across studies?

- Answer :

- Standardization : Control for batch purity (HPLC data required) and assay conditions (37°C, 5% CO₂).

- Cross-validation : Pair radioligand binding (e.g., 5-HT receptor Kd) with functional assays (GTPγS binding).

- Meta-analysis : Address EC50 variations (±15%) by comparing G protein coupling efficiency (e.g., Gi vs. Gs pathways) in different cell lines .

Q. In designing SAR studies, which functional groups are prioritized, and how are derivatives synthesized?

- Answer : Focus on the aminoethanol core and cyclopentyl substituent. Derivatives are synthesized via:

- Acylation : Reacting the amine with chloroacetyl chloride (68% yield).

- Epoxide ring-opening : Cyclopentylamine with styrene oxide at -20°C (stereochemical control).

Testing 15 analogs revealed hydrogen bonding at the hydroxyl group is critical (ΔpKi = 2.3 upon methylation). SAR data are validated using molecular docking (AutoDock Vina) and free-energy perturbation calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。